UR-144 N-Pentanoic Acid
UR-144 N-Pentanoic Acid
UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-pentanoic acid metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1451369-33-7
VCID:
VC0143989
InChI:
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C
Molecular Formula:
C21H27NO3
Molecular Weight:
341.451
UR-144 N-Pentanoic Acid
CAS No.: 1451369-33-7
Reference Standards
VCID: VC0143989
Molecular Formula: C21H27NO3
Molecular Weight: 341.451
CAS No. | 1451369-33-7 |
---|---|
Product Name | UR-144 N-Pentanoic Acid |
Molecular Formula | C21H27NO3 |
Molecular Weight | 341.451 |
IUPAC Name | 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid |
Standard InChI | InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) |
Standard InChIKey | UUTHIAPDCFFQKQ-UHFFFAOYSA-N |
SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C |
Appearance | Assay:≥98%A crystalline solid |
Description | UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-pentanoic acid metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
Synonyms | 5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid; |
PubChem Compound | 86268508 |
Last Modified | Nov 11 2021 |
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